molecular formula C13H9F3N2O2 B2694833 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone CAS No. 874782-04-4

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone

Cat. No.: B2694833
CAS No.: 874782-04-4
M. Wt: 282.222
InChI Key: RVMDXFLBDWZKTI-UHFFFAOYSA-N
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Description

“1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “this compound”, has been a topic of interest in the field of medicinal chemistry . These compounds are designed and synthesized using a template according to the principle of bioisosterism .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidin-2-yl group attached to a trifluoromethyl group, and an ethanone group attached to a phenyl group .

Scientific Research Applications

Antiallergy and Antibacterial Agents

One stream of research has involved the synthesis of compounds with potent antiallergic and antibacterial activities. For instance, compounds like 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters have been explored for their antiallergic properties against passive cutaneous anaphylaxis in rats, highlighting the significance of specific functional groups for high activity (Juby et al., 1979). Furthermore, the condensation of certain phenyl ethanones with aryl aldehydes and subsequent reactions have led to the creation of compounds with notable antibacterial activity, demonstrating the utility of these chemicals in combating microbial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Organic Synthesis and Material Science

Research has also focused on the development of novel synthetic pathways and the creation of materials with desirable properties. For example, studies have explored the synthesis of novel heterocyclic compounds that exhibit antibacterial activity, utilizing intermediates like 1-[4-(6, 7-dihydro-5H-cyclopenta [4, 5] thieno[2, 3-d]pyrimidin-4-yl amino) phenyl] ethanone. These endeavors highlight the compound's role in generating new molecules with potential therapeutic applications (Salahuddin, Kakad, & Shantakumar, 2009). Additionally, the compound's derivatives have been utilized in the synthesis of high-performance polymers, indicating its utility in the materials science domain for creating substances with high glass transition temperatures and thermal stability (Lin et al., 2013).

Corrosion Inhibition

Another application area is in corrosion inhibition, where derivatives of the compound have been evaluated for their efficacy in protecting carbon steel against corrosion in acidic environments. This research indicates the potential of these compounds in industrial applications where corrosion resistance is crucial (Hegazy et al., 2012).

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMDXFLBDWZKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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